4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of pyrrole, benzoyl, thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrrole-Benzoyl Intermediate: This step involves the acylation of pyrrole with a benzoyl chloride derivative under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride.
Thiazole Incorporation: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Piperazine Ring Formation: The final step involves the cyclization of the intermediate with a suitable diamine, such as ethylenediamine, under basic conditions to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and thiazole rings.
Reduction: Reduced benzoyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrole, benzoyl, thiazole, and piperazine-containing molecules with biological macromolecules. It can help in understanding the binding affinities and mechanisms of action of similar compounds.
Medicine
Medically, this compound has potential applications as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the pyrrole, benzoyl, thiazole, and piperazine moieties.
Mechanism of Action
The mechanism of action of 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazine: Lacks the carbonyl group in the piperazine ring.
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperidin-2-one: Contains a piperidine ring instead of a piperazine ring.
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
The uniqueness of 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-pyrrol-1-ylbenzoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16-13-21(10-11-22(16)18-19-7-12-25-18)17(24)14-3-5-15(6-4-14)20-8-1-2-9-20/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSQWQVYXCHLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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